molecular formula C8H13N5O B1525789 1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one CAS No. 1179974-27-6

1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one

Cat. No. B1525789
CAS RN: 1179974-27-6
M. Wt: 195.22 g/mol
InChI Key: ORNNIQKRBDTCQU-UHFFFAOYSA-N
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Description

“1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one” is a chemical compound that contains a pyrazole ring and an imidazolidinone ring . Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Imidazolidinone is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Antileishmanial and Antimalarial Applications

Pyrazole derivatives have been studied for their potential in treating parasitic diseases like leishmaniasis and malaria. A study has shown that certain compounds with a pyrazole moiety can exhibit potent in vitro activity against Leishmania major promastigote forms .

Pharmaceutical Synthesis

Compounds containing both pyrazole and imidazolidinone structures are important intermediates in pharmaceutical synthesis. They can be used to create a variety of drugs with different therapeutic effects .

Antibacterial and Anti-inflammatory Properties

Pyrazole scaffolds are known for their antibacterial and anti-inflammatory properties. They are used in the synthesis of compounds that can potentially treat bacterial infections and inflammatory conditions .

Anticancer Potential

Imidazolidinone and pyrazole derivatives have shown promise in anticancer research. They can be designed to target specific cancer cell lines, offering a pathway for developing new anticancer agents .

Agrochemical Applications

The pyrazole ring is a common feature in many agrochemicals due to its herbicidal and insecticidal properties. It can be utilized in creating compounds that protect crops from pests and diseases .

Fluorescent Properties

Pyrazole-based compounds can exhibit fluorescent properties, making them useful in various scientific research applications, including as markers or probes in biological imaging .

Mechanism of Action

properties

IUPAC Name

1-[2-(3-aminopyrazol-1-yl)ethyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c9-7-1-3-13(11-7)6-5-12-4-2-10-8(12)14/h1,3H,2,4-6H2,(H2,9,11)(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNNIQKRBDTCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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